molecular formula C13H15ClO B2379477 [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-24-7

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2379477
CAS RN: 2287273-24-7
M. Wt: 222.71
InChI Key: MMVXUEMXWGNDAT-UHFFFAOYSA-N
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Description

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPME, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CPME belongs to the class of compounds called bicyclic monoterpenoids, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects through modulation of various signaling pathways in the body. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo studies. However, one limitation of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of more efficient synthesis methods to obtain [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol in larger quantities. Another area of research is the investigation of the potential therapeutic effects of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol in various disease models. Additionally, further studies are needed to elucidate the exact mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol and to identify its molecular targets.

Synthesis Methods

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl chloride with norbornene, followed by hydrogenation and reduction of the resulting intermediate. The final product is obtained as a white crystalline solid with a melting point of 85-87°C.

Scientific Research Applications

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and antitumor activities. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-11-4-2-1-3-10(11)5-12-6-13(7-12,8-12)9-15/h1-4,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXUEMXWGNDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol

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